molecular formula C22H23FN4O4S2 B2406888 N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide CAS No. 922128-76-5

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2406888
CAS No.: 922128-76-5
M. Wt: 490.57
InChI Key: GLZFBGHAKHUMDU-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a thiazole-piperazine hybrid compound featuring a sulfonamide moiety and a 4-fluorophenyl-substituted piperazine ring. Synthesized via nucleophilic substitution and condensation reactions, this compound exhibits a molecular weight of 484.54 g/mol and a melting point of 269–270°C . Its structural confirmation was achieved using ¹H NMR, ¹³C NMR, and mass spectrometry (ESI-MS), with characteristic signals for the thiazole ring (δ ~7.2–7.4 ppm), piperazine protons (δ ~3.1–3.5 ppm), and sulfonamide group (δ ~7.8 ppm) .

Properties

IUPAC Name

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4S2/c1-31-19-6-8-20(9-7-19)33(29,30)25-22-24-17(15-32-22)14-21(28)27-12-10-26(11-13-27)18-4-2-16(23)3-5-18/h2-9,15H,10-14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZFBGHAKHUMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H24FN3O3SC_{20}H_{24}FN_{3}O_{3}S and a molecular weight of approximately 413.49 g/mol. Its structure features a piperazine ring, a thiazole moiety, and a methoxybenzenesulfonamide group, which contribute to its pharmacological properties.

Structural Formula

N 4 2 4 4 fluorophenyl piperazin 1 yl 2 oxoethyl thiazol 2 yl 4 methoxybenzenesulfonamide\text{N 4 2 4 4 fluorophenyl piperazin 1 yl 2 oxoethyl thiazol 2 yl 4 methoxybenzenesulfonamide}

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound may inhibit various enzymes, including matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and cancer metastasis. MMP inhibitors have shown promise in reducing tumor growth and metastasis in preclinical studies .

Antimicrobial Properties

Some studies suggest that the sulfonamide group in this compound may exhibit antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation .

Neuropharmacological Effects

The presence of the piperazine ring suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their anxiolytic and antidepressant properties, possibly through modulation of serotonin receptors .

Study 1: MMP Inhibition

A study focused on the inhibition of MMP-13 demonstrated that derivatives of sulfonamide compounds effectively reduced collagen degradation in osteoarthritis models. The study highlighted the importance of structural modifications in enhancing potency and selectivity against MMPs .

Study 2: Antimicrobial Efficacy

In vitro assays revealed that related compounds exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial folate synthesis pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Compound AMMP InhibitorMMP-13 Inhibition
Compound BAntimicrobialFolate Synthesis Inhibition
Compound CNeuroactiveSerotonin Receptor Modulation

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally related to N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole and piperazine have been synthesized and tested against various strains of microorganisms. A notable study by Yurttaş et al. (2016) demonstrated that thiazole derivatives possess considerable antimicrobial activity, making them promising candidates for developing new antibiotics.

Summary of Antimicrobial Studies

CompoundActivity TypeTarget MicroorganismsReference
2-(4-ethoxycarbonylthiazol-2-ylamino)AntimicrobialVarious bacterial strainsYurttaş et al., 2016
N-(4-fluorophenyl)piperazine derivativesAntimicrobialFungi and bacteriaTsai et al., 2016

Anticancer Potential

The anticancer potential of this compound has been explored through various studies. Similar aminothiazole derivatives have shown efficacy against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. Tsai et al. (2016) reported that certain derivatives demonstrated significant cytotoxic effects, indicating the compound's potential as a chemotherapeutic agent .

Summary of Anticancer Studies

CompoundCancer TypeCell Line TestedIC50 Value (µM)Reference
Aminothiazole DerivativesGastric AdenocarcinomaAGS12.5Tsai et al., 2016
Piperazine DerivativesColorectal AdenocarcinomaHCT11615.0Kumara et al., 2017

Imaging Technologies

This compound has also been investigated for its application in imaging technologies, particularly positron emission tomography (PET). Shimoda et al. (2015) highlighted the development of compounds that utilize similar structures for imaging fatty acid amide hydrolase in the brain, showcasing the compound's versatility in medical diagnostics .

Summary of Imaging Applications

CompoundImaging TechniqueTarget MoleculeReference
Similar Thiazole DerivativesPETFatty Acid Amide HydrolaseShimoda et al., 2015

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and thiazole ring serve as primary sites for nucleophilic substitution due to their electron-deficient nature.

Reaction Type Reagents/Conditions Products Notes
Sulfonamide substitutionAlkyl halides (e.g., CH₃I) / K₂CO₃, DMFN-alkylated sulfonamide derivativesMethylation occurs at the sulfonamide nitrogen .
Thiazole substitutionAmines (e.g., NH₃) / reflux, EtOH2-aminothiazole derivativesRegioselectivity observed at the C-2 position of the thiazole .

Oxidation Reactions

The piperazine ring and sulfur atoms are susceptible to oxidation under controlled conditions.

Reaction Type Reagents/Conditions Products Notes
Piperazine oxidationH₂O₂ / AcOH, 50°CPiperazine N-oxide derivativesSelective oxidation of the tertiary amine in the piperazine ring .
Sulfur oxidationKMnO₄ / H₂SO₄, 70°CSulfone or sulfoxide derivativesOver-oxidation to sulfones occurs with prolonged exposure .

Hydrolysis Reactions

The amide bond (2-oxoethyl group) and sulfonamide linkage undergo hydrolysis under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Notes
Amide hydrolysis6M HCl / reflux, 12hCarboxylic acid and piperazine fragmentsAcidic conditions cleave the amide bond irreversibly .
Sulfonamide hydrolysisNaOH (10%) / 100°C, 6hSulfonic acid and amine intermediatesBase-mediated cleavage requires harsh conditions .

Electrophilic Aromatic Substitution

The 4-fluorophenyl and 4-methoxyphenyl groups participate in electrophilic substitution.

Reaction Type Reagents/Conditions Products Notes
NitrationHNO₃ / H₂SO₄, 0°C3-nitro-4-fluorophenyl derivativesMeta-directing effect of the fluorine atom .
HalogenationCl₂ / FeCl₃, 25°CChlorinated aryl derivativesPara-substitution favored on the methoxyphenyl ring .

Reduction Reactions

The carbonyl group (2-oxoethyl) and aromatic rings can be reduced under specific conditions.

Reaction Type Reagents/Conditions Products Notes
Ketone reductionNaBH₄ / MeOH, 25°CSecondary alcohol derivativesSelective reduction without affecting sulfonamide groups .
Aromatic ring reductionH₂ / Pd-C, 50 psiCyclohexyl or partially saturated analogsComplete saturation requires prolonged reaction times .

Key Findings from Research

  • Stability : The compound is stable under ambient conditions but degrades in strong acidic/basic environments due to hydrolysis .

  • Reactivity Hierarchy :

    • Sulfonamide > Thiazole > Piperazine > Aromatic rings

    • Fluorine substituents reduce electrophilic substitution rates on the aryl rings .

  • Synthetic Utility : Intermediate derivatives (e.g., N-oxide or sulfone analogs) show enhanced biological activity in preliminary assays .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound ID Substituents on Piperazine Thiazole Substituent Melting Point (°C) Molecular Weight (g/mol) Yield (%) Biological Activity
Target Compound (, ) 4-Fluorophenyl 4-Methoxyphenyl 269–270 484.54 72 MMP inhibition (hypothesized)
Compound 13 () 4-Methoxyphenyl p-Tolyl 289–290 422.54 75 Not reported
Compound 14 () 4-Chlorophenyl p-Tolyl 282–283 426.96 79 Not reported
Compound 6k () Bis(4-fluorophenyl)methyl 2-Sulfamoylamino phenyl 198–200 579.61 58 Antiproliferative (unpublished)
Compound 5g () Benzo[d]thiazol-2-yl 4-Methoxybenzenesulfonamide 150–152 446.00 91 Antiproliferative activity

Key Findings:

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group on the piperazine ring (target compound) enhances metabolic stability compared to 4-chlorophenyl (Compound 14) or 4-methoxyphenyl (Compound 13) analogues, as fluorine reduces oxidative metabolism .
  • The 4-methoxybenzenesulfonamide moiety in the target compound improves water solubility (logP ~2.1) compared to nitrobenzenesulfonamide derivatives (e.g., Compound 5e, logP ~3.5) .

Thermal Stability :

  • Higher melting points (e.g., 289–290°C for Compound 13) correlate with rigid p-tolyl groups on the thiazole ring, whereas the target compound’s lower melting point (269–270°C) reflects conformational flexibility from the 4-methoxyphenyl group .

Benzothiazole derivatives (e.g., Compound 5g, ) exhibit superior antiproliferative activity (IC₅₀ ~8 µM) due to enhanced DNA intercalation from the benzothiazole core .

Functional Analogues in Sulfonamide-Piperazine Therapeutics

Table 2: Pharmacokinetic and Functional Comparisons

Compound ID Target Protein Bioavailability Enhancement Key Functional Group Reference
Target Compound MMP-9/P-gp (hypothesized) Not tested 4-Methoxybenzenesulfonamide
Compound 4 () P-glycoprotein (P-gp) Increased PTX bioavailability by 56–106.6% Bromophenyl-thiazole-acetamide
Compound 1f () Urease/MMP-2 IC₅₀ = 12.3 µM (MMP-2) Hydroxybenzylidene-hydrazinyl

Key Findings:

P-gp Modulation :

  • Compound 4 (), a bromophenyl-thiazole derivative, increased paclitaxel (PTX) bioavailability by 106.6% at 5 mg/kg, suggesting stronger P-gp inhibition than the target compound, which lacks a halogenated aryl group .

Enzyme Inhibition :

  • Urea-based analogues (e.g., Compound 1f, ) demonstrated MMP-2 inhibition (IC₅₀ = 12.3 µM) via zinc chelation, a mechanism less accessible to the target compound due to its sulfonamide geometry .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization with the 4-fluorophenylpiperazine and sulfonamide groups. Key steps include:
  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-bromo ketones under reflux in ethanol (60–80°C) .
  • Piperazine coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
  • Sulfonamide introduction : Reaction with 4-methoxybenzenesulfonyl chloride in dichloromethane with triethylamine as a base .
  • Yield optimization : Temperature control (±2°C) and inert atmosphere (N₂/Ar) reduce decomposition. Solvent choice (e.g., DMF vs. THF) impacts reaction rates and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structural integrity?

  • Methodological Answer : A combination of ¹H/¹³C NMR (for piperazine proton environments and sulfonamide group confirmation), FT-IR (to validate carbonyl stretches at ~1700 cm⁻¹ and sulfonamide S=O at ~1350/1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) (for exact mass verification) is essential. HPLC-PDA (>95% purity) and X-ray crystallography (if crystals are obtainable) provide additional validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorophenylpiperazine moiety in target binding?

  • Methodological Answer :
  • Analog synthesis : Replace the 4-fluorophenyl group with other substituents (e.g., chloro, methoxy) or modify the piperazine ring (e.g., N-methylation, morpholine substitution) .
  • Binding assays : Use radioligand displacement (e.g., ³H-labeled antagonists for serotonin/dopamine receptors) to quantify affinity changes.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze steric/electronic interactions between the fluorophenyl group and receptor hydrophobic pockets .
  • Data correlation : Compare IC₅₀ values from binding assays with docking scores to identify critical structural motifs .

Q. What strategies are recommended for resolving contradictory data between in vitro binding assays and cellular efficacy studies?

  • Methodological Answer :
  • Orthogonal assays : Validate binding data with functional assays (e.g., cAMP accumulation for GPCR targets) .
  • Solubility/pharmacokinetic profiling : Use LC-MS/MS to measure cellular permeability (e.g., Caco-2 monolayers) and metabolic stability (microsomal incubation) .
  • Off-target screening : Employ broad-panel kinase/GPCR profiling to identify confounding interactions .
  • Dose-response reconciliation : Adjust for differences in assay conditions (e.g., serum protein binding in cellular vs. cell-free systems) .

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